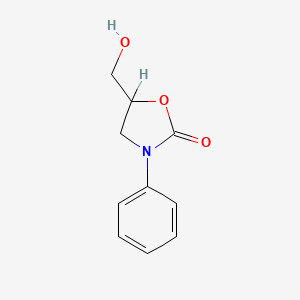

5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-9-6-11(10(13)14-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXUEJAEOKJMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951819 | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29218-21-1 | |

| Record name | 2-Oxazolidinone, 5-hydroxymethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Basic Properties of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structural and electronic properties of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one, with a specific focus on its basicity. Understanding these core characteristics is essential for its application in organic synthesis and medicinal chemistry, ensuring its stability and predictable reactivity across diverse chemical environments.

Structural and Physicochemical Overview

5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one belongs to the N-substituted 2-oxazolidinone class of heterocyclic compounds. These scaffolds are of significant interest in pharmaceutical development and asymmetric synthesis. The specific structure incorporates a phenyl group on the nitrogen atom and a hydroxymethyl substituent at the 5-position of the oxazolidinone ring.

Core Structure and Key Features

The molecule's fundamental architecture dictates its chemical behavior. The oxazolidinone ring contains a carbamate functional group, which is a hybrid of an amide and an ester. This feature is central to understanding its electronic properties and basicity.

Caption: Structure of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one.

Synthesis Pathway

A common and efficient method for synthesizing N-substituted 5-(hydroxymethyl)-2-oxazolidinones involves the reaction of an appropriate aniline derivative with a suitable three-carbon synthon, such as epichlorohydrin, followed by cyclization in the presence of carbon dioxide under basic conditions.[1][2] This approach offers high yields and good control over the final product structure.[1][2]

Caption: Resonance delocalization reduces nitrogen's basicity.

The Primary Site of Protonation: The Carbonyl Oxygen

The most basic site in the molecule is the carbonyl oxygen. Carbamates are known to be intermediate in basicity between amides and esters. [3]Protonation occurs on the carbonyl oxygen, as this allows the positive charge to be resonance-stabilized. While still a weak base, protonation at this site is the key step in acid-catalyzed hydrolysis. [3]Studies on similar systems have shown that carbamates are essentially fully O-protonated only in very strong acids. [3]

Influence of Substituents

-

N-Phenyl Group: The phenyl group is electron-withdrawing, which further pulls electron density away from the nitrogen atom, reinforcing its non-basic character.

-

5-(Hydroxymethyl) Group: The primary alcohol is a very weak base, comparable to water. Its presence has a negligible effect on the overall basicity of the oxazolidinone ring system, although it can participate in hydrogen bonding.

Reactivity and Stability

The weak basicity of the carbamate nitrogen is directly linked to the chemical stability of the oxazolidinone ring. However, the ring can be cleaved under forcing acidic or basic conditions via hydrolysis.

-

Acid-Catalyzed Hydrolysis: This process is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under strong basic conditions, the ring can be opened by nucleophilic attack of a hydroxide ion at the carbonyl carbon. [4]Studies on related oxazolidinone structures show that N-phenyl substituents can make the ring less stable compared to N-alkyl substituents. [5] The stability of the oxazolidinone ring is a critical factor in its use as a chiral auxiliary in asymmetric synthesis and as a stable scaffold in drug molecules. [6][7]

Experimental Determination of Basicity (pKa)

While the qualitative analysis points to very weak basicity, quantitative measurement is achieved by determining the pKa of the conjugate acid. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration. [8][9]

Protocol: pKa Determination by Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally. [10][11]The pKa is determined from the inflection point of the resulting titration curve. [8][11] Methodology:

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [10]2. Sample Preparation: Prepare a solution of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one of known concentration (e.g., 1-10 mM) in an appropriate solvent system. Due to low water solubility, a co-solvent like acetonitrile or ethanol may be necessary. [8][12]3. Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode. [10]Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Advanced analysis can be done using derivative plots or specialized software to precisely locate the inflection point. [13]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: pKa Determination by Spectrophotometric Titration

This method is applicable if the protonated and unprotonated forms of the molecule have different UV-Vis absorption spectra. [8][14]It is particularly useful for samples that are available in smaller quantities or have low solubility. [8] Methodology:

-

Spectrum Analysis: Record the UV-Vis spectra of the compound in highly acidic (fully protonated) and neutral/basic (fully unprotonated) solutions to identify the wavelength of maximum absorbance difference (λ_max). [14]2. Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range. [9][14]3. Sample Measurement: Add a constant, known amount of the compound to each buffer solution. [14]4. Data Collection: Measure the absorbance of each solution at the chosen λ_max.

-

Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa. [8]The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry. [15]

Conclusion and Implications

The basic properties of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one are dominated by the electronic structure of its internal carbamate group. The nitrogen atom is rendered effectively non-basic due to resonance delocalization of its lone pair into the carbonyl. The carbonyl oxygen serves as the primary, albeit very weak, site of protonation. This inherent stability and low basicity are crucial for its utility as a synthetic intermediate and a structural motif in drug design, allowing it to remain inert under a wide range of reaction conditions while providing a rigid scaffold for functionalization.

References

-

Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. Available at: [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. Available at: [Link]

-

pH effects on absorption spectra: pKa determination by spectrophotometric method. Molecular Absorption Spectroscopy Experiments. Available at: [Link]

-

A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

The alkaline hydrolysis of oxazolidinediones-2,4. ResearchGate. Available at: [Link]

-

Synthesis of 5-hydroxymethyl-3-[4-(1-hydroxyiminoethyl)phenyl]-2-oxazolidinone. Mol-Instincts. Available at: [Link]

-

Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction. ACS Publications. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate. Available at: [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available at: [Link]

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. Available at: [Link]

- Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. Google Patents.

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. YouTube. Available at: [Link]

-

5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

-

5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. MOLBASE. Available at: [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

-

Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. Available at: [Link]

-

METHOD FOR SYNTHESIZING N-SUBSTITUTED PHENYL-5-HYDROXYMETHYL-2-OXAZOLIDINONE. WIPO Patentscope. Available at: [Link]

-

An improved method of oxazolidinone hydrolysis in the asymmetric synthesis of α-alkylprolines. R Discovery. Available at: [Link]

-

5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. precisionFDA. Available at: [Link]

-

N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

5-(hydroxymethyl)-5-methyl-3-phenyl-1,3-oxazolidin-2-one. Chemazone. Available at: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

-

2-Oxazolidinone. Wikipedia. Available at: [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]

-

5-Phenyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

Sources

- 1. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. asianpubs.org [asianpubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ulm.edu [ulm.edu]

- 15. Virtual Labs [mas-iiith.vlabs.ac.in]

The 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one Scaffold: Mechanisms of Action, Ribosomal Binding Kinetics, and Off-Target Pharmacology

Executive Summary

The compound 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one serves as the foundational pharmacophore for the oxazolidinone class of synthetic antibacterial agents. Originally developed to address the escalating threat of multidrug-resistant (MDR) Gram-positive pathogens—such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)—this scaffold operates via a highly specific, early-stage inhibition of bacterial protein synthesis[1].

As a Senior Application Scientist navigating lead optimization, it is critical to understand that this scaffold possesses a dual pharmacological profile. While its primary therapeutic mechanism targets the bacterial ribosome, its structural geometry inadvertently mimics endogenous monoamines, leading to a secondary, off-target inhibition of human Monoamine Oxidase (MAO)[2]. This whitepaper deconstructs both mechanisms and provides self-validating experimental workflows for characterizing novel oxazolidinone derivatives.

Primary Pharmacodynamics: 50S Ribosomal Inhibition

Unlike legacy protein synthesis inhibitors (e.g., macrolides that block the ribosomal exit tunnel, or aminoglycosides that induce mRNA misreading), the oxazolidinone scaffold halts translation at the initiation phase[3].

Structural Causality of Binding

The mechanism of action is entirely dependent on the spatial orientation of the scaffold within the peptidyl transferase center (PTC) of the 50S ribosomal subunit[1].

-

Stereospecificity: The 5-(S) configuration of the hydroxymethyl group is an absolute requirement for antibacterial efficacy[4]. This (S)-enantiomer projects the hydroxyl moiety (or the substituted acetamide in clinical derivatives like linezolid) into a highly conserved binding pocket, forming critical hydrogen bonds with the U2585 and U2504 nucleotides of the 23S rRNA[5].

-

Hydrophobic Anchoring: The planar 3-phenyl ring engages in hydrophobic π -stacking interactions with the surrounding ribosomal architecture, stabilizing the drug-ribosome complex.

Functional Consequence

By occupying the A-site/P-site interface of the PTC, the oxazolidinone scaffold physically prevents the 50S subunit from properly associating with the 30S initiation complex (which contains mRNA, initiation factors, and fMet-tRNA). This aborts the formation of the functional 70S initiation complex, halting translation before the first peptide bond can be synthesized[3].

Bacterial translation inhibition by oxazolidinones blocking the 70S initiation complex.

Secondary Pharmacology: Monoamine Oxidase (MAO) Inhibition

A critical liability in oxazolidinone drug development is the off-target inhibition of human Monoamine Oxidase (MAO-A and MAO-B)[2].

Causality of Off-Target Binding

The 3-phenyl-1,3-oxazolidin-2-one ring system acts as a structural mimic of the indole and catechol rings found in endogenous monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine). The scaffold competitively occupies the catalytic active site of MAO enzymes, preventing the oxidative deamination of these neurotransmitters. Because the binding relies on reversible steric occupation rather than covalent modification, the inhibition is competitive and reversible.

Clinical Implications

If an oxazolidinone compound with high MAO affinity is co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs) or a tyramine-rich diet, the resultant accumulation of serotonin in the synaptic cleft can precipitate a potentially fatal toxidrome known as Serotonin Syndrome.

Competitive inhibition of MAO-A by the oxazolidinone scaffold leading to serotonin accumulation.

Quantitative Structure-Activity Relationship (SAR)

While the unsubstituted 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one scaffold possesses the intrinsic ability to bind the 50S subunit, it exhibits weak baseline antibacterial activity. Extensive SAR optimization—specifically the addition of a fluorine atom at the 3-position of the phenyl ring and a morpholine or tetrazole ring at the 4-position—is required to enhance ribosomal binding affinity and cellular penetration, yielding clinical candidates like Linezolid[4].

| Compound | 50S Ribosomal Binding Affinity ( Kd ) | MIC against MRSA ( μ g/mL) | MAO-A Inhibition ( IC50 , μ M) |

| Base Scaffold (5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one) | ~45.0 μ M | > 64.0 | ~120.0 μ M |

| Linezolid (Fluorinated, Morpholino-substituted) | ~2.5 μ M | 2.0 - 4.0 | 71.0 μ M |

| Tedizolid (Next-Gen Tetrazolyl-substituted) | ~0.5 μ M | 0.25 - 0.5 | > 100.0 μ M |

Self-Validating Experimental Workflows

To rigorously evaluate novel derivatives of the oxazolidinone scaffold, researchers must utilize self-validating assay systems that isolate the specific mechanisms of action and rule out false positives.

Protocol 1: Decoupled In Vitro Translation Inhibition Assay

To prove that a novel derivative specifically targets the 70S initiation complex (and not DNA replication or transcription), a decoupled in vitro assay using an E. coli S30 extract is employed.

-

Extract Preparation: Thaw E. coli S30 extract (which contains native 30S/50S subunits, tRNAs, and aminoacyl-tRNA synthetases) on ice.

-

Reaction Assembly: Combine the S30 extract with a pre-transcribed reporter mRNA (e.g., firefly luciferase). Using pre-transcribed mRNA strictly isolates the translation phase.

-

Compound Titration: Add the oxazolidinone derivative in a concentration gradient (0.1 μ M to 100 μ M).

-

The Self-Validating Step (Internal Controls): Run parallel assays using Chloramphenicol (a known 50S translation inhibitor) as a positive control, and Rifampicin (an RNA polymerase/transcription inhibitor) as a negative control.

-

Causality Check: Because the assay uses pre-transcribed mRNA, Rifampicin must show 0% inhibition. If Rifampicin shows inhibition, the assay is contaminated with active transcription, invalidating the translation-specific readout.

-

-

Quantification: Add luciferin substrate, measure luminescence, and calculate the IC50 of translation inhibition.

Protocol 2: MAO-A Reversibility and Inhibition Assay

To profile the off-target toxicity and prove the competitive, reversible nature of the MAO inhibition.

-

Enzyme Incubation: Incubate recombinant human MAO-A with the test compound for 15 minutes at 37°C to establish competitive equilibrium.

-

Substrate Addition: Add kynuramine, a non-fluorescent substrate that MAO-A oxidizes into the highly fluorescent 4-hydroxyquinoline.

-

Kinetic Measurement: Measure fluorescence (Ex: 310 nm, Em: 400 nm) continuously for 30 minutes to calculate the IC50 .

-

The Self-Validating Step (Dialysis Washout): Run a parallel assay using a known irreversible MAO inhibitor (e.g., Clorgyline). Subject both the oxazolidinone-treated and Clorgyline-treated enzymes to a 4-hour dialysis washout step.

-

Causality Check: The oxazolidinone-treated enzyme will recover full catalytic activity post-dialysis (proving reversible, competitive inhibition), whereas the Clorgyline-treated enzyme will remain permanently inactive. This validates the specific kinetic nature of the off-target binding.

-

References

-

Pandit, N., Singla, R. K., & Shrivastava, B. "Current Updates on Oxazolidinone and Its Significance." International Journal of Medicinal Chemistry, 2012.[Link]

-

Zurenko, G. E., et al. "In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents." Antimicrobial Agents and Chemotherapy, ASM Journals, 1996.[Link]

-

"A Comprehensive Overview of the Antibiotics Approved in the Last Two Decades: Retrospects and Prospects." MDPI, 2024.[Link]

-

Hashemian, S. M., et al. "Linezolid: a review of its properties, function, and use in critical care." Drug Design, Development and Therapy, PMC, 2015.[Link]

-

"Current Updates on Oxazolidinone and Its Significance - Citation Analysis." Scite.ai.[Link]

Sources

An In-depth Technical Guide to the Synthesis of (S)-5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one

This guide provides a comprehensive overview of the synthesis of (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one, a valuable chiral auxiliary and synthetic intermediate. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Chiral Oxazolidinones

(S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds. In the realm of asymmetric synthesis, certain chiral oxazolidinones, famously known as Evans' auxiliaries, have become indispensable tools.[1][2][3] These structures are temporarily incorporated into a prochiral substrate to direct a chemical reaction with high diastereoselectivity, allowing for the creation of a specific stereocenter.[4][5] After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.[1] The inherent chirality of the auxiliary sterically hinders one face of the reacting molecule, compelling the reagents to attack from the less hindered face, thus ensuring a predictable stereochemical outcome.[4]

The oxazolidinone ring is also a key structural motif in various pharmaceutically active compounds, including antibacterial and antifungal agents.[6][7] The ability to synthesize specific enantiomers of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities.[4]

This guide will focus on the synthesis of a specific, non-commercialized yet structurally significant oxazolidinone, providing a foundational understanding of its preparation.

Synthetic Strategies: Pathways to (S)-5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one

The synthesis of (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one fundamentally involves the formation of the oxazolidinone ring from a suitable chiral precursor. The most common and direct approach is the cyclization of the corresponding chiral amino alcohol, (S)-3-amino-1,2-propanediol, with a carbonylating agent.

The Precursor: (S)-3-Amino-1,2-propanediol

The starting point for this synthesis is the enantiomerically pure amino alcohol, (S)-3-amino-1,2-propanediol, also known as (S)-serinol.[8] This chiral building block is a versatile intermediate in the synthesis of various bioactive molecules.[8] It can be synthesized through several methods, including the ammonolysis of 3-chloro-1,2-propanediol.[9]

Ring Formation: Cyclization with a Carbonyl Source

The core of the synthesis is the reaction of the amino and hydroxyl groups of (S)-3-amino-1,2-propanediol with a reagent that can provide the carbonyl group of the oxazolidinone ring. Several classes of reagents can be employed for this purpose.

Phenyl isocyanate is a highly effective reagent for this transformation. The reaction proceeds through a two-step, one-pot mechanism. First, the more nucleophilic amine group of the amino alcohol attacks the electrophilic carbon of the isocyanate, forming a urea intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon of the urea, with the concomitant departure of aniline, leads to the formation of the stable five-membered oxazolidinone ring.

Diethyl carbonate offers a greener and less hazardous alternative to phosgene-based reagents. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of diethyl carbonate, followed by an intramolecular cyclization with the elimination of ethanol. This method often requires elevated temperatures and can be catalyzed by a base.[10]

Historically, more hazardous reagents like phosgene or its derivatives (e.g., triphosgene) have been used. While effective, their high toxicity necessitates stringent safety precautions.[11]

Experimental Protocol: Synthesis from (S)-3-Amino-1,2-propanediol and Phenyl Isocyanate

This section provides a detailed, step-by-step protocol for the synthesis of (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| (S)-3-Amino-1,2-propanediol | 616-30-8 | 91.11 | 9.11 g |

| Phenyl Isocyanate | 103-71-9 | 119.12 | 11.91 g |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL |

| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | 100 mL |

| Brine | 7647-14-5 | 58.44 | 100 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |

| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL |

| Hexanes | 110-54-3 | 86.18 | 100 mL |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (S)-3-amino-1,2-propanediol (9.11 g, 0.1 mol).

-

Solvent Addition: Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture until the amino alcohol is completely dissolved.

-

Reagent Addition: In a dropping funnel, dissolve phenyl isocyanate (11.91 g, 0.1 mol) in 50 mL of anhydrous THF.

-

Reaction Initiation: Add the phenyl isocyanate solution dropwise to the stirred solution of the amino alcohol over a period of 30 minutes at room temperature under a nitrogen atmosphere. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Quenching: Slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a solid. Recrystallize from a mixture of ethyl acetate and hexanes to yield pure (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one as a white crystalline solid.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 80-90%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should also be measured to confirm the enantiomeric purity.

Safety Considerations

-

Phenyl Isocyanate: Phenyl isocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Tetrahydrofuran (THF): THF is a flammable solvent. Ensure all heating is done using a heating mantle and that there are no open flames in the vicinity.

-

General Precautions: Always wear appropriate PPE in the laboratory.

Conclusion

The synthesis of (S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one is a straightforward and high-yielding process that can be readily accomplished in a standard laboratory setting. The choice of the phenyl isocyanate route provides a reliable method for the construction of the oxazolidinone ring. A thorough understanding of the underlying chemical principles and adherence to safe laboratory practices are essential for the successful execution of this synthesis. This guide provides the necessary theoretical background and practical steps to enable researchers to confidently prepare this valuable chiral compound.

References

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Chiral auxiliary. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). Retrieved from [Link]

-

Sekine, K., Mawatari, T., & Yamada, T. (2015). Synthesis of Oxazolidin-2-ones by Tandem Cyclization of Propargylic Alcohols and Phenyl Isocyanate Promoted by Silver Catalysts as π-Lewis Acids. Synlett, 26(18), 2447-2450. Retrieved from [Link]

-

de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 30(10), 2041-2072. Retrieved from [Link]

-

Córdova, A. (2004). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett, 2004(12), 2133-2136. Retrieved from [Link]

-

Wang, Z. J., & Arnold, F. H. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination. ACS Catalysis. Retrieved from [Link]

-

Krasutsky, A. P., & Kiprof, P. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Tetrahedron Letters, 48(20), 3589-3592. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Retrieved from [Link]

-

Li, W., Wollenburg, M., & Glorius, F. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 9(30), 6435-6439. Retrieved from [Link]

-

Wang, Z. J., & Arnold, F. H. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. Retrieved from [Link]

-

Nordmann. (n.d.). (S)-3-Amino-1,2-propanediol. Retrieved from [Link]

Sources

- 1. york.ac.uk [york.ac.uk]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. (S)-3-Amino-1,2-propanediol (61278-21-5) at Nordmann - nordmann.global [nordmann.global]

- 9. benchchem.com [benchchem.com]

- 10. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01869C [pubs.rsc.org]

An In-depth Technical Guide to Chiral Oxazolidinone Auxiliaries: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity.[1][2] Chiral auxiliaries are a powerful and well-established tool in this endeavor, offering a robust strategy for the introduction of new stereocenters with high levels of predictability and stereocontrol.[1][2][3][4] Among the various classes of chiral auxiliaries, the oxazolidinones, particularly those developed and popularized by David A. Evans, have emerged as one of the most versatile and widely utilized systems in modern organic synthesis.[4][5][6][7]

This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the use of chiral oxazolidinone auxiliaries. It is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful technology in their synthetic endeavors. We will delve into the core mechanistic principles that underpin their remarkable stereodirecting ability, explore their application in key carbon-carbon bond-forming reactions, provide detailed experimental protocols, and present a curated selection of data to guide your synthetic planning.

Core Principles: The Foundation of Stereocontrol

The efficacy of chiral oxazolidinone auxiliaries lies in their ability to create a rigid and predictable chiral environment around a prochiral center, thereby directing the approach of an incoming electrophile to one of two diastereotopic faces of an enolate.[4][6] This stereocontrol is achieved through a combination of steric and electronic factors, which are best understood by examining the key steps involved in a typical asymmetric transformation.

Attachment of the Chiral Auxiliary

The first step in any auxiliary-based asymmetric synthesis is the covalent attachment of the chiral auxiliary to the substrate.[8] In the case of oxazolidinones, this is typically achieved by N-acylation.[4] A common and efficient method involves the deprotonation of the oxazolidinone with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride.[4] Alternatively, milder conditions employing an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) can be used with acid anhydrides.[8]

Caption: General workflow for the attachment of a chiral oxazolidinone auxiliary.

Diastereoselective Enolate Formation

The cornerstone of the stereocontrol exerted by oxazolidinone auxiliaries is the highly diastereoselective formation of a (Z)-enolate upon deprotonation of the N-acyl oxazolidinone.[9] This is typically achieved using a strong, sterically hindered base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C).[6][8] The chelation of the metal cation (Li+ or Na+) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring locks the enolate in a rigid, planar conformation.[6]

The Role of the Chiral Auxiliary in Stereodifferentiation

With the (Z)-enolate formed and held in a rigid conformation, the chiral substituent on the oxazolidinone ring (typically at the C4 position) plays a crucial role in directing the approach of the electrophile.[1][4] This substituent, often a benzyl or isopropyl group derived from readily available amino alcohols like phenylalaninol or valinol, effectively blocks one face of the enolate.[3][10] Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[1][6]

Caption: The principle of stereocontrol via a chelated (Z)-enolate intermediate.

Cleavage of the Chiral Auxiliary

A critical feature of a useful chiral auxiliary is its facile removal from the product without racemization of the newly formed stereocenter.[8] Oxazolidinone auxiliaries can be cleaved under a variety of mild conditions to afford a range of functional groups, including carboxylic acids, alcohols, and aldehydes.[11]

One of the most common cleavage methods is hydrolysis with lithium hydroxide and hydrogen peroxide, which yields the corresponding carboxylic acid.[8] Reductive cleavage using reagents like lithium borohydride or lithium aluminum hydride provides the primary alcohol.[3] This versatility in cleavage allows for the seamless integration of oxazolidinone-mediated reactions into complex multi-step syntheses.[1][2]

Key Applications in Asymmetric Synthesis

Asymmetric Alkylation

Data Presentation: Diastereoselective Alkylation

| Entry | N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Propionyl | Allyl Iodide | NaHMDS | 98:2 | 61-77 | [8] |

| 2 | Propionyl | Benzyl Bromide | NaHMDS | >99:1 | 90 | [6] |

| 3 | Phenylacetyl | Methyl Iodide | LDA | 95:5 | 85 | [11] |

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(4S)-4-benzyl-2-oxazolidinone

This protocol outlines a typical procedure for the diastereoselective alkylation of an Evans auxiliary-derived enolate.[8]

Step 1: Acylation

-

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene is added triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Propionic anhydride (1.2 eq) is added dropwise, and the mixture is heated to reflux for 30 minutes.

-

The reaction is cooled, diluted with an organic solvent, and washed sequentially with water and brine. The organic layer is dried and concentrated to afford the N-propionyl oxazolidinone, which can be purified by chromatography.[8]

Step 2: Enolate Formation and Alkylation

-

The N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq, as a 1.0 M solution in THF) is added dropwise to form the sodium enolate.[8]

-

After stirring for 30 minutes, the electrophile (e.g., allyl iodide, 1.2 eq) is added to the enolate solution at -78 °C.[8]

-

The reaction is stirred at -78 °C until complete, as monitored by TLC.

Step 3: Work-up and Purification

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired diastereomer.[8]

Asymmetric Aldol Reactions

Evans' oxazolidinone auxiliaries are particularly renowned for their exceptional control in asymmetric aldol reactions, providing a powerful method for the construction of β-hydroxy carbonyl compounds with two new contiguous stereocenters.[6][13][14] The stereochemical outcome of the aldol reaction can be reliably predicted using the Zimmerman-Traxler model, which invokes a chair-like six-membered transition state.[14]

Data Presentation: Asymmetric Aldol Reactions

| Entry | N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Propionyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85 | [14] |

| 2 | Propionyl | Benzaldehyde | Bu₂BOTf | 97:3 | 91 | [13] |

| 3 | Acetyl | Propionaldehyde | TiCl₄ | 95:5 | 88 | [16][17] |

Experimental Protocol: Asymmetric syn-Aldol Reaction

This protocol describes a general procedure for a boron-mediated asymmetric syn-aldol reaction.[10]

Step 1: Enolate Formation

-

The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere.

-

Dibutylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of a hindered amine base such as diisopropylethylamine (1.2 eq).

-

The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the Z-boron enolate.[10]

Step 2: Aldol Addition

-

The aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C.

-

The reaction is stirred at -78 °C for a specified time, then warmed to 0 °C and stirred for an additional period, with progress monitored by TLC.

Step 3: Work-up and Purification

-

The reaction is quenched by the addition of a pH 7 phosphate buffer.

-

The product is then typically subjected to an oxidative workup with hydrogen peroxide to cleave the boron and isolate the aldol adduct.[10]

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by flash column chromatography.

Caption: Experimental workflow for a typical asymmetric syn-aldol reaction.

Conclusion

References

-

Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(8-10), 877-888. [Link]

-

Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

-

Kim, H., Lee, J., Park, Y., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 577. [Link]

-

Sereda, G., & Tabakova, V. (2014). Stereoselective α-Fluorination of N-Acyloxazolidinones at Room Temperature within 1 h. The Journal of Organic Chemistry, 79(13), 6140-6148. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

-

Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

Unknown Author. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of California, Irvine. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Ortiz-Marciales, M., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Brazilian Chemical Society. [Link]

-

Ortiz-Marciales, M., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

-

Zhang, Z., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis, 10(19), 11094-11102. [Link]

-

de la Torre, M. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(4), 5776-5788. [Link]

-

Genet, J. P., et al. (1998). A New Preparation of Optically Active N-Acyloxazolidinones via Ruthenium-Catalyzed Enantioselective Hydrogenation. The Journal of Organic Chemistry, 63(20), 6831-6833. [Link]

-

Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

Shaw, J. T. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]

-

Font, M., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Evans, D. A. (1983). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest. [Link]

-

Kumar, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. [Link]

-

Wang, C., et al. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. PubMed. [Link]

-

Evans, D. A., et al. (1982). Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry, 47(25), 5021-5022. [Link]

-

Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Crimmins, M. T., & King, B. W. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2165-2167. [Link]

-

Wang, D., et al. (2018). Synthesis of chiral 2‐oxazolidinones. ResearchGate. [Link]

-

Peng, T., et al. (2019). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the. Angewandte Chemie International Edition, 58(31), 10569-10573. [Link]

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]

- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scielo.org.mx [scielo.org.mx]

- 17. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

The Architect's Tool: A Technical Guide to the Discovery and Development of Evans Auxiliaries

For researchers, scientists, and professionals in drug development, the quest for stereochemical control in chemical synthesis is a paramount challenge. The ability to selectively synthesize one enantiomer of a chiral molecule is fundamental to creating safe and efficacious therapeutics. Among the most powerful and enduring tools in the synthetic chemist's arsenal are the chiral auxiliaries developed by David A. Evans and his research group. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of Evans auxiliaries, offering not just protocols, but the underlying scientific principles and field-proven insights that have made them a cornerstone of modern asymmetric synthesis.

The Genesis of an Idea: A Historical Perspective

The late 1970s and early 1980s were a period of intense focus on the development of methods for asymmetric synthesis. While several approaches existed, there was a pressing need for reliable and predictable methods to control the formation of new stereocenters. It was in this scientific landscape that David A. Evans introduced a new class of chiral auxiliaries based on oxazolidinones. The seminal work, published in the Journal of the American Chemical Society in 1981 and 1982, laid the foundation for a technology that would revolutionize the field.[1][2][3]

The core concept behind a chiral auxiliary is the temporary incorporation of a chiral, non-racemic molecule to a prochiral substrate. This auxiliary then directs a subsequent chemical transformation to occur with high diastereoselectivity. Upon completion of the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[4] Evans' key insight was the design of a rigid and conformationally well-defined oxazolidinone scaffold derived from readily available amino alcohols like L-phenylalaninol and L-valinol.[4][5]

The Pillars of Stereocontrol: Mechanism of Action

The remarkable stereodirecting power of Evans auxiliaries stems from a combination of steric and electronic factors that create a highly ordered transition state. The mechanism is best understood by examining two of the most common applications: asymmetric alkylation and the Evans aldol reaction.

Asymmetric Alkylation of N-Acyl Oxazolidinones

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of α-substituted carboxylic acids. The stereochemical outcome is dictated by the formation of a rigid, chelated (Z)-enolate.

The process begins with the deprotonation of the N-acyl oxazolidinone using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C).[6][7] This leads to the stereoselective formation of a (Z)-enolate, where the enolate oxygen and the oxazolidinone carbonyl oxygen chelate to the metal cation (Li⁺ or Na⁺). This chelation locks the conformation of the enolate.[7][8] The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[7][9]

Diagram 1: Mechanism of Asymmetric Alkylation

The chair-like transition state model for the Evans aldol reaction, illustrating the origin of stereocontrol.

Practical Applications: From Theory to the Bench

The true utility of Evans auxiliaries is demonstrated in their broad applicability and the reliability of the associated experimental procedures. This section provides detailed protocols for the key steps in a typical workflow.

Synthesis and Acylation of the Chiral Auxiliary

Evans auxiliaries are commonly prepared from commercially available and relatively inexpensive amino alcohols, such as L-phenylalaninol or L-valinol. [5]The cyclization to form the oxazolidinone can be achieved using reagents like diethyl carbonate or phosgene, although safer alternatives are often preferred. [5] Protocol 1: Acylation of (4S)-4-benzyl-2-oxazolidinone [6][10]

-

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise and stir the reaction mixture for 1 hour at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

A milder acylation protocol using 4-dimethylaminopyridine (DMAP) as a catalyst with an acid anhydride can also be employed, avoiding the need for strong bases and low temperatures. [6][10][11]

Diastereoselective Alkylation

Protocol 2: Asymmetric Alkylation of N-propionyl-(4S)-4-benzyl-2-oxazolidinone [6][12]

-

Dissolve the N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise to form the sodium enolate.

-

Stir the solution at -78 °C for 30 minutes.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.

-

Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup and purification by flash chromatography.

Table 1: Representative Diastereoselectivities in Asymmetric Alkylation

| Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Reference |

| Benzyl bromide | >99:1 | [7] |

| Methyl iodide | 97:3 | [7] |

| Allyl iodide | 98:2 | [6][10] |

| Isopropyl iodide | >99:1 | [7] |

The Evans syn-Aldol Reaction

Protocol 3: Boron-Mediated syn-Aldol Reaction [12][13]

-

Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

-

Add dibutylboron triflate (1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq.).

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction with a pH 7 phosphate buffer and proceed with an oxidative workup (e.g., with hydrogen peroxide) to cleave the boron-oxygen bonds, followed by a standard aqueous workup and purification.

Table 2: Performance in Asymmetric syn-Aldol Reactions

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | >99:1 | 85 | [13] |

| Benzaldehyde | >99:1 | 80 | [13] |

| Propionaldehyde | >99:1 | 82 | [13] |

The Final Step: Cleavage of the Auxiliary

A critical aspect of any chiral auxiliary strategy is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product. Evans auxiliaries offer a range of cleavage methods, enhancing their synthetic versatility.

Hydrolytic Cleavage to Carboxylic Acids

The most common method for cleaving the auxiliary to yield the corresponding carboxylic acid involves hydrolysis with lithium hydroxide and hydrogen peroxide. [12][14][15]The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl over the endocyclic carbamate carbonyl. [10] Protocol 4: Hydrolytic Cleavage with LiOH/H₂O₂ [9][12][14]

-

Dissolve the N-acyl oxazolidinone product (1.0 eq.) in a mixture of THF and water (typically 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq.).

-

Stir the reaction mixture vigorously at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.

-

Extract the mixture with an organic solvent to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1M HCl and extract the chiral carboxylic acid with an organic solvent.

It is important to note that the LiOH/H₂O₂ cleavage can generate oxygen gas, which poses a safety risk, especially on a larger scale. [15][16][17][18]Careful temperature control and proper inerting are crucial.

Reductive Cleavage to Alcohols and Aldehydes

Reductive cleavage provides access to chiral primary alcohols and, with further oxidation, aldehydes.

-

To Primary Alcohols: Reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the acyl group to a primary alcohol. [14]* To Aldehydes: More controlled reduction can be achieved using reagents like lithium tri-tert-butoxyaluminum hydride.

Other Transformations

The N-acyl group can also be converted into other functional groups, such as esters and amides, through various transacylation reactions.

Diagram 3: Experimental Workflow for Asymmetric Synthesis using an Evans Auxiliary

A generalized workflow illustrating the key stages of an asymmetric synthesis employing an Evans chiral auxiliary.

Advantages, Limitations, and Modern Perspectives

The enduring legacy of Evans auxiliaries is a testament to their numerous advantages:

-

High Diastereoselectivity: They consistently provide excellent levels of stereocontrol for a wide range of substrates. [19]* Predictability: The stereochemical outcome is generally predictable based on the established mechanistic models.

-

Reliability: The reactions are robust and reproducible, making them suitable for both academic research and industrial applications.

-

Versatility: The auxiliary can be cleaved to yield a variety of functional groups.

However, some limitations should be considered:

-

Stoichiometric Use: The auxiliary is used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis.

-

Additional Steps: The attachment and removal of the auxiliary add steps to the overall synthetic sequence.

-

Cleavage Conditions: Some cleavage methods can be harsh or pose safety hazards. [15][16][17][18] In the decades since their introduction, the field of asymmetric synthesis has seen the rise of asymmetric catalysis, which often offers a more atom-economical approach. Nonetheless, Evans auxiliaries remain a valuable and often preferred method, particularly when high levels of stereocontrol are paramount and a reliable, well-understood system is required. Furthermore, the principles established through the study of Evans auxiliaries have profoundly influenced the design of modern chiral ligands and catalysts.

Several modifications and alternatives to the original Evans auxiliaries have been developed. For instance, the Crimmins modification, which utilizes thiazolidinethiones, offers complementary stereoselectivity in some reactions. [20]Other chiral auxiliaries, such as those developed by Oppolzer and Myers, also provide powerful tools for asymmetric synthesis. [4][21]

Conclusion

The discovery and development of Evans auxiliaries represent a landmark achievement in organic chemistry. They transformed the landscape of asymmetric synthesis by providing a practical, reliable, and highly stereoselective method for the construction of chiral molecules. For the modern researcher, a deep understanding of the principles and practicalities of Evans auxiliaries is not merely a lesson in historical chemistry, but an acquisition of a powerful and versatile tool that continues to shape the frontiers of drug discovery and complex molecule synthesis.

References

-

Gagnon, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Journal of Chemical Education, 85(5), 695. [Link]

-

Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]

-

Maligres, P. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

-

Chen, L.-Y., & Huang, P.-Q. (2023). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]

-

Maligres, P. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. [Link]

-

Maligres, P. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

ERIC. (2008). EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

-

Gagnon, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

de Oliveira, H. C., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(11), 2973. [Link]

-

Foley, K. M., & Chekshin, N. (2018). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 14, 2194–2223. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

-

Davies, S. G., et al. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Tetrahedron: Asymmetry, 9(9), 1547-1550. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

-

Maligres, P. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. Figshare. [Link]

-

Gagnon, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

-

Lee, S., & Kim, Y. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]

-

de Sousa, J. S., & de Andrade, J. C. F. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Organic Chemistry, 16(5), 446-460. [Link]

-

Evans, D. A. (n.d.). Evans' Chiral Oxazolidinone Auxiliary. University of California, Irvine. [Link]

-

Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-40. [Link]

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Semantic Scholar. [Link]

-

Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]

-

Paterson, I., & Florence, G. J. (2021). Conquering peaks and illuminating depths: developing stereocontrolled organic reactions to unlock nature's macrolide treasure trove. Chemical Communications, 57(16), 2000-2018. [Link]

-

Unknown. (n.d.). evans enolate alkylation-hydrolysisx. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Wikipedia. (n.d.). Aldol reaction. [Link]

-

Lurain, A. E., & Collum, D. B. (2005). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 127(27), 9608–9609. [Link]

-

Evans, D. A. (1984). 1 – Stereoselective Alkylation Reactions of Chiral Metal Enolates. Semantic Scholar. [Link]

-

Scilit. (n.d.). Stereoselective Alkylation Reactions of Chiral Metal Enolates. [Link]

-

Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. york.ac.uk [york.ac.uk]

- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. acs.figshare.com [acs.figshare.com]

- 19. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 21. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physical and Chemical Foundations of Phenyl Oxazolidinone Derivatives: A Technical Guide to Properties, Mechanisms, and Laboratory Protocols

Executive Summary

Phenyl oxazolidinones represent a critical class of synthetic antibacterial agents engineered to combat multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This technical guide provides an in-depth analysis of their physicochemical properties—focusing on Linezolid and Tedizolid—and elucidates how molecular structure dictates pharmacokinetics, mechanism of action, and experimental handling.

Structural Chemistry and Physicochemical Properties

The core pharmacophore of this class is the 2-oxazolidinone ring substituted with a phenyl group at the N3 position. The physical chemistry of these molecules directly governs their clinical utility.

-

Linezolid: Features a 3-fluoro-4-morpholinophenyl group.[The fluorine atom enhances antibacterial activity, while the morpholine ring modulates solubility and pharmacokinetic profiles][ref_1_10][1]. [Linezolid is a weak base with a pKa of 1.8][ref_1_8][2]. Causality: The electron-withdrawing nature of the adjacent fluorophenyl group and the oxazolidinone ring drastically reduces the basicity of the morpholine nitrogen. Consequently, Linezolid remains largely unionized at physiological pH (>4), facilitating rapid membrane diffusion and resulting in ~100% oral bioavailability.

-

Tedizolid: A second-generation derivative that replaces the morpholine ring with a tetrazole and includes a modified side chain.[This structural shift increases its potency 4-to-16-fold over linezolid but drastically reduces aqueous solubility][ref_1_6][3]. Causality: To circumvent this poor solubility, it is administered as tedizolid phosphate ,[a highly soluble phosphate monoester prodrug that is rapidly converted to the active moiety by plasma phosphatases][ref_1_13][4].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Key Phenyl Oxazolidinones

| Property | Linezolid | Tedizolid (Active) | Tedizolid Phosphate (Prodrug) |

| Molecular Weight | [337.35 g/mol ][ref_1_2][5] | [370.34 g/mol ][ref_1_11][6] | [450.30 g/mol ][ref_1_13][4] |

| Aqueous Solubility | [~3 mg/mL][ref_1_8][2] | [Insoluble in H2O][ref_1_11][6] | Highly Soluble |

| pKa | [2][ref_1_2][5] | N/A | N/A |

| LogP | [0.9][ref_1_2][5] | Highly Lipophilic | Hydrophilic |

| Protein Binding | [~31%][ref_1_7][7] | [70 - 90%][ref_1_13][4] | N/A |

Mechanism of Action: Ribosomal Inhibition

Unlike traditional protein synthesis inhibitors (e.g., macrolides or tetracyclines) that target the elongation phase, oxazolidinones inhibit the initiation phase.[They bind to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC)][ref_1_10][1]. By occupying this site,[they competitively inhibit the binding of the initiator N-formylmethionyl-tRNA, thereby preventing the formation of the functional 70S initiation complex][ref_1_19][8]. This unique mechanism explains the lack of cross-resistance with other antibiotic classes.

Logical flow of oxazolidinone-mediated inhibition of bacterial protein synthesis.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are standardized for evaluating phenyl oxazolidinone derivatives.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality & Rationale: Because[oxazolidinones like Linezolid have low aqueous solubility and belong to BCS Class IV][ref_1_14][9], kinetic solubility assays often overestimate the value due to supersaturation. The thermodynamic shake-flask method ensures true equilibrium is reached, which is critical for accurate formulation development.

Step-by-Step Workflow:

-

Preparation: Add an excess amount of the solid oxazolidinone derivative (e.g., 50 mg of Linezolid) to 5 mL of phosphate-buffered saline (pH 7.4) in a sealed glass vial.

-

Equilibration: Incubate the suspension in an orbital shaker at 37°C and 150 rpm for 48 to 72 hours. Validation check: Visually confirm the presence of undissolved solid at the end of the incubation to ensure saturation has been maintained.

-

Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes to pellet the undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter. Caution: Discard the first 1 mL of filtrate to account for potential drug adsorption to the filter membrane.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (C18 column, detection at 254 nm). Compare peak areas against a validated calibration curve prepared in a co-solvent system (e.g., 50:50 Methanol:Water).

Step-by-step workflow for thermodynamic aqueous solubility determination.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Causality & Rationale:[Oxazolidinones are generally bacteriostatic against most Gram-positive organisms][ref_1_8][2]. Accurate MIC determination requires strict adherence to CLSI guidelines to prevent false resistance readings, especially since[mutations in the 23S rRNA can subtly shift MIC values][ref_1_5][10].

Step-by-Step Workflow:

-

Inoculum Preparation: Suspend isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard. Dilute 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB) to yield ~5 × 10⁵ CFU/mL.

-

Drug Dilution: [Prepare a stock solution of Linezolid in DMSO (>20 mg/mL)][ref_1_4][11]. Perform two-fold serial dilutions in CAMHB across a 96-well microtiter plate to achieve a final test range of 0.125 to 16 µg/mL. Validation check: Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

-

Incubation & Reading: Add the bacterial inoculum to each well. Incubate the plate aerobically at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the oxazolidinone that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The optimization of phenyl oxazolidinones relies on modifying three distinct regions:

-

C-5 Side Chain: Essential for binding to the PTC. [The acetamidomethyl group in Linezolid provides optimal hydrogen bonding][ref_1_12][12].

-

N-Aryl Ring: [A meta-fluoro substitution on the phenyl ring significantly enhances antimicrobial activity by increasing binding affinity to the 50S subunit][ref_1_10][1].

-

C-Ring (Morpholine/Tetrazole): Modulates pharmacokinetics and toxicity.[Replacing the morpholine ring (Linezolid) with a tetrazole ring (Tedizolid) increases potency against linezolid-resistant strains and improves the safety profile by reducing monoamine oxidase (MAO) inhibition][ref_1_11][6].

Conclusion

The physical and chemical properties of phenyl oxazolidinone derivatives are intricately linked to their clinical efficacy. From the precise pKa of 1.8 that guarantees Linezolid's bioavailability, to the prodrug solubility strategy employed for Tedizolid, understanding these parameters is paramount for researchers developing next-generation ribosomal inhibitors.

References

- PubChem - NIH. "Linezolid | C16H20FN3O4 | CID 441401" URL:[https://pubchem.ncbi.nlm.nih.gov/compound/Linezolid][ref_1_2]

- ChemicalBook. "Linezolid | 165800-03-3" URL:[https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1287912.htm][ref_1_4]

- SciSpace. "Current Updates on Oxazolidinone and Its Significance" URL:[https://typeset.io/papers/current-updates-on-oxazolidinone-and-its-significance-28q8q8q8q8][ref_1_5]

- Wikipedia. "Tedizolid" URL:[https://en.wikipedia.org/wiki/Tedizolid][ref_1_6]

- Wikipedia. "Linezolid" URL: [https://en.wikipedia.org/wiki/Linezolid][ref_1_7]

- FDA. "Linezolid Clinical Pharmacology and Biopharmaceutics Review" URL:[https://www.accessdata.fda.gov/drugsatfda_docs/nda/2000/21130_Zyvox_biopharmr.pdf][ref_1_8]

- MDPI. "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects" URL:[https://www.mdpi.com/1420-3049/26/14/4280][ref_1_10]

- APExBIO. "Tedizolid - Oxazolidinone Antibiotic for Gram-Positive Infections" URL:[https://www.apexbt.com/tedizolid.html][ref_1_11]

- Bentham Science. "Oxazolidinone Antibacterial Agents: A Critical Review" URL:[https://www.eurekaselect.com/article/11726][ref_1_12]

- PubChem - NIH.

- ResearchGate. "Chemical structure for linezolid (Lzd), PH027, PH051 and the Internal Standard (IS)" URL:[https://www.researchgate.net/figure/Chemical-structure-for-linezolid-Lzd-PH027-PH051-and-the-Internal-Standard-IS-used_fig1_341935661][ref_1_14]

- PMC - NIH. "Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions" URL:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC89115/][ref_1_19]

[ref_1_2]: : [ref_1_5]: [ref_1_6]: : [ref_1_8]: [ref_1_10]: [ref_1_11]: [ref_1_12]: : [ref_1_14]: :

Sources

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Tedizolid - Wikipedia [en.wikipedia.org]

- 4. Tedizolid Phosphate | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]